molecular formula C19H24N2O2 B1391270 N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide CAS No. 1020722-89-7

N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide

Cat. No. B1391270
M. Wt: 312.4 g/mol
InChI Key: WMEZPZJMTYXKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide” is a complex organic molecule. It contains an amine group (NH2) attached to a phenyl ring, a tert-butyl group attached to another phenyl ring through an oxygen atom, and a propanamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through amide coupling reactions or through the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the bulky tert-butyl group and the polar amide and amine groups. The tert-butyl group is known to elicit unique reactivity patterns due to its crowded structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amine group could participate in reactions such as acylation or alkylation. The amide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of polar amide and amine groups could increase its solubility in polar solvents, while the tert-butyl group could increase its solubility in nonpolar solvents .

Scientific Research Applications

Environmental and Biological Interactions

N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide, as a synthetic phenolic compound, may share some properties with synthetic phenolic antioxidants (SPAs) which are known for their presence in various environmental matrices. These compounds have been detected in indoor dust, outdoor air particulates, sea sediment, and river water. The occurrence of such SPAs in the environment and their detection in human tissues like fat, serum, urine, and breast milk indicate their widespread presence and potential bioaccumulation. Studies suggest that these compounds may have hepatic toxicity, endocrine-disrupting effects, or even carcinogenic potential. Future studies should focus on the contamination, environmental behaviors, and toxicity effects of these SPAs, along with developing novel SPAs with low toxicity and migration ability, to decrease potential environmental pollution (Liu & Mabury, 2020).

Natural Sources and Bioactivities

2,4-Di-tert-butylphenol, a compound structurally similar to N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide, has been found in various natural sources and is known for its bioactivity. It's been identified in numerous species of bacteria, fungi, plants, and animals, often as a significant component of volatile or essential oils. While it exhibits potent toxicity against various organisms, including its producers, the reason behind the production of such autotoxic compounds remains unclear. This highlights the need for extensive research to understand the ecological and biochemical roles of these compounds and their potential implications (Zhao et al., 2020).

Potential Health Benefits and Risks

Chlorogenic Acid (CGA), a phenolic compound, has demonstrated a range of biological and pharmacological activities including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. It modulates lipid metabolism and glucose regulation, potentially offering therapeutic benefits for conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. However, further studies are needed to fully understand and optimize its biological and pharmacological effects, which could lead to practical applications such as natural safeguard food additives replacing synthetic antibiotics (Naveed et al., 2018).

properties

IUPAC Name

N-(3-aminophenyl)-2-(4-tert-butylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13(18(22)21-16-7-5-6-15(20)12-16)23-17-10-8-14(9-11-17)19(2,3)4/h5-13H,20H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEZPZJMTYXKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide
Reactant of Route 3
N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide
Reactant of Route 4
Reactant of Route 4
N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide
Reactant of Route 5
N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide
Reactant of Route 6
Reactant of Route 6
N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.